Product packaging for Duo-cotecxin(Cat. No.:CAS No. 850407-45-3)

Duo-cotecxin

Cat. No.: B12763390
CAS No.: 850407-45-3
M. Wt: 819.9 g/mol
InChI Key: VHBABGAFHUKREU-ICKLFXEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Duo-Cotecxin is a fixed-dose artemisinin-based combination therapy (ACT) containing Dihydroartemisinin (DHA) and Piperaquine phosphate as its active pharmaceutical ingredients . This combination is primarily utilized in scientific research focused on antimalarial therapies, particularly for investigating treatments for uncomplicated Plasmodium falciparum and vivax malaria, including strains resistant to other antimalarials . The research value of this compound lies in its dual-mechanism action. Dihydroartemisinin is a rapid-acting schizonticide that interferes with parasite membrane structures and protein synthesis, leading to autophagocytosis of the trophozoites . Piperaquine phosphate, which has a significantly longer half-life, also targets the parasite's food vacuole membrane and provides a prolonged post-treatment prophylactic effect, a key area of study for preventing reinfection . The pharmacokinetic profile of the combination is a subject of research interest; DHA is rapidly absorbed with a short half-life, while piperaquine is absorbed more slowly and has an extended terminal half-life, facilitating studies on drug distribution and persistence . This product is provided for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. All studies must be conducted in accordance with applicable regulatory guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H56Cl2N6O5 B12763390 Duo-cotecxin CAS No. 850407-45-3

Properties

CAS No.

850407-45-3

Molecular Formula

C44H56Cl2N6O5

Molecular Weight

819.9 g/mol

IUPAC Name

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol

InChI

InChI=1S/C29H32Cl2N6.C15H24O5/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h2-9,20-21H,1,10-19H2;8-13,16H,4-7H2,1-3H3/t;8-,9-,10+,11+,12+,13-,14-,15-/m.1/s1

InChI Key

VHBABGAFHUKREU-ICKLFXEKSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C.C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C.C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl

Origin of Product

United States

Historical Trajectories and Evolution of Antimalarial Combination Therapies

The history of antimalarial treatment is a continuous cycle of drug discovery driven by the parasite's ability to develop resistance.

Early Antimalarials and Emerging Resistance: For centuries, quinine (B1679958), derived from the cinchona bark, was the primary treatment for malaria. mmv.orgrunwayhealth.com The 20th century saw the development of synthetic drugs like chloroquine (B1663885) in the 1930s and 1940s, which became a cornerstone of malaria control after World War II. runwayhealth.comnih.gov However, by the late 1950s, resistance to chloroquine emerged in Southeast Asia and subsequently spread globally. nih.govlshtm.ac.uk This prompted the introduction of alternative drugs like sulfadoxine-pyrimethamine (B1208122) (SP), but resistance to these also developed rapidly. nih.govlshtm.ac.uk

The Advent of Artemisinin (B1665778): A pivotal breakthrough occurred in the 1970s with the discovery of artemisinin by Chinese scientists, isolated from the sweet wormwood plant, Artemisia annua. mmv.orgmmv.org Artemisinin and its derivatives, such as dihydroartemisinin (B1670584) (DHA), proved to be highly potent and fast-acting against the malaria parasite. mmv.orgnih.gov

The Shift to Combination Therapy: The realization that monotherapy fuels the development of drug resistance led to a paradigm shift in treatment strategy. In 2001, the World Health Organization (WHO) recommended the use of combination therapy to improve efficacy and delay the emergence of resistance. who.int The principle is to combine two or more drugs with different modes of action, making it statistically less likely for the parasite to develop resistance to both simultaneously. who.intscielo.br This led to the era of Artemisinin-based Combination Therapies (ACTs), which combine a potent, short-acting artemisinin derivative with a longer-acting partner drug. mmv.orgscielo.br The first fixed-dose ACT, artemether-lumefantrine, was approved in 1999. mmv.org

Development of Dihydroartemisinin-Piperaquine: Piperaquine (B10710), a bisquinoline, was first synthesized in the 1960s and was used extensively as a monotherapy in China and Indonesia. mdpi.comnih.gov After resistance to piperaquine monotherapy emerged in the late 1980s, its use declined. nih.gov However, its potential as a partner drug in an ACT was recognized. who.intmdpi.com The combination of dihydroartemisinin with piperaquine was developed to create a highly effective, co-formulated treatment, with brands like Duo-Cotecxin and Eurartesim becoming available. nih.goveuropa.eu

Timeline of Antimalarial Drug Development and Resistance

PeriodKey DevelopmentYear of First Resistance Reported
17th CenturyUse of Quinine from Cinchona Bark. mmv.orgrunwayhealth.com1910 mmv.org
1934Synthesis of Chloroquine. mmv.orgnih.gov1957 nih.govlshtm.ac.uk
1967Introduction of Sulfadoxine-Pyrimethamine (SP). nih.gov1967 nih.gov
1972Discovery of Artemisinin. wikipedia.orgPartial resistance emerged later, prompting ACTs. lshtm.ac.uk
1999First fixed-dose ACT (Artemether-Lumefantrine) approved. mmv.orgN/A (as a combination)
2008WHO recommends Dihydroartemisinin-Piperaquine as a first-line treatment in Cambodia. mdpi.comOngoing surveillance for resistance. mdpi.com

Rationale for Dihydroartemisinin Piperaquine Co Formulation in Antimalarial Strategies

The co-formulation of dihydroartemisinin (B1670584) (DHA) and piperaquine (B10710) (PQP) is based on their complementary pharmacological properties, which create a potent and robust antimalarial therapy.

Mechanisms of Action:

Dihydroartemisinin (DHA): As the active metabolite of artemisinin (B1665778) derivatives, DHA acts rapidly to reduce the parasite biomass. patsnap.complos.org Its activity is attributed to its endoperoxide bridge, which is believed to cause free-radical damage to parasite membrane systems once activated by heme iron within the parasite-infected red blood cell. europa.euhpra.ie This action is swift, targeting the early stages of the parasite's life cycle and leading to rapid parasite clearance and symptom relief. mmv.orgmdpi.com

Piperaquine (PQP): Piperaquine is a bisquinoline compound, structurally similar to chloroquine (B1663885). patsnap.comrwandafda.gov.rw Its exact mechanism is not fully understood but is thought to mirror that of chloroquine, interfering with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion. europa.eupatsnap.com This leads to a buildup of toxic heme, killing the parasite. patsnap.com Its bulky structure may also help inhibit transporters that efflux chloroquine from the parasite's food vacuole, making it effective against some chloroquine-resistant strains. europa.eurwandafda.gov.rw

Pharmacokinetic Synergy: The combination's success lies in the pairing of their distinct pharmacokinetic profiles.

DHA is absorbed and eliminated very quickly, with a short half-life of about one hour. mdpi.complos.org This rapid action quickly reduces the number of parasites. patsnap.com

Piperaquine is absorbed more slowly and has a very long elimination half-life, lasting around 22 days in adults. mdpi.comhpra.ie This prolonged presence in the bloodstream eliminates the remaining parasites left by the DHA and provides a significant post-treatment prophylactic effect, preventing new infections for several weeks. mdpi.complos.orghpra.ie

Benefits of Co-formulation:

Improved Efficacy: The dual mechanisms of action and complementary pharmacokinetics result in high cure rates, often exceeding 95%. plos.orgnih.gov

Delayed Resistance: Combining two drugs with different targets makes it significantly harder for the parasite to develop resistance. who.intscielo.br The rapid reduction in parasite numbers by DHA also decreases the probability of resistant mutants emerging. mmv.org

Enhanced Adherence: A fixed-dose combination ensures that both drugs are taken together in the correct proportions, which is crucial for treatment success and preventing the use of monotherapy. plos.orgresearchgate.net

Pharmacological Profile of Dihydroartemisinin and Piperaquine

ComponentMechanism of ActionKey Pharmacokinetic PropertyRole in Combination
Dihydroartemisinin (DHA)Free-radical damage to parasite membranes. europa.euhpra.ieRapid absorption and elimination (Half-life: ~1 hour). mdpi.comRapidly clears the bulk of parasites, providing fast symptom relief. patsnap.com
Piperaquine (PQP)Inhibits heme detoxification in the parasite. patsnap.comrwandafda.gov.rwSlow absorption and very long elimination (Half-life: ~22 days). mdpi.comEliminates remaining parasites and provides extended protection against reinfection. plos.orghpra.ie

Mechanisms of Plasmodial Resistance to Dihydroartemisinin Piperaquine

Artemisinin (B1665778) Resistance Mechanisms

Artemisinin resistance is defined clinically as a delayed clearance of parasites from the bloodstream following treatment with an artemisinin derivative. mdpi.comasm.orgasm.org This "partial resistance" affects the ring stage of the parasite's life cycle. mdpi.com The molecular underpinnings and phenotypic expressions of this resistance are complex and are the subject of intensive research.

PfK13 Propeller Domain Mutations as Molecular Markers

The primary molecular marker associated with artemisinin resistance is the presence of non-synonymous mutations in the propeller domain of the Plasmodium falciparum Kelch 13 (PfK13) gene. plos.orgmdpi.comnih.gov The PfK13 protein is involved in essential parasite functions, and mutations in its C-terminal six-blade propeller and BTB/POZ domains are linked to delayed parasite clearance. asm.orgnih.gov

While over 200 non-synonymous mutations in PfK13 have been identified, the World Health Organization (WHO) has validated a specific subset as markers of resistance. mdpi.comnih.govdovepress.com These validated mutations emerged in Southeast Asia and have since been detected at low frequencies in some parts of Africa. nih.govasm.org The most common mutations associated with resistance in Asia, such as C580Y, R539T, and Y493H, are not widely reported in Africa, where other mutations like R561H have been linked to delayed parasite clearance in countries including Rwanda. mdpi.comnih.gov The presence of these mutations serves as a crucial tool for the molecular surveillance of artemisinin resistance. dovepress.comnih.gov

Validated and Candidate PfK13 Propeller Domain Mutations

This table summarizes key mutations in the PfK13 gene that have been associated with artemisinin resistance, as recognized by the World Health Organization and reported in various studies.

MutationStatusGeographic Region of ConcernAssociated Finding
C580YValidatedGreater Mekong Subregion, Africa (low frequency)Associated with delayed parasite clearance. mdpi.comnih.gov
R539TValidatedGreater Mekong SubregionAssociated with delayed parasite clearance. mdpi.com
Y493HValidatedGreater Mekong SubregionAssociated with delayed parasite clearance. mdpi.com
I543TValidatedGreater Mekong SubregionAssociated with delayed parasite clearance. mdpi.com
R561HValidatedAfrica (e.g., Rwanda, Tanzania, Uganda)Associated with delayed parasite clearance in African parasite populations. nih.gov
P413AInvestigationalWest Africa (in vitro selection)Located in the BTB/POZ domain, shown to confer resistance in vitro. asm.org

Delayed Parasite Clearance Phenotypes in In Vitro and Ex Vivo Assays

The clinical definition of artemisinin resistance translates to specific phenotypes that can be measured in laboratory settings. asm.org The hallmark of resistance is a delayed parasite clearance half-life, with a value greater than five hours being a common indicator. mdpi.com This phenotype is assessed through various in vitro and ex vivo assays that expose parasite cultures to dihydroartemisinin (B1670584) (DHA), the active metabolite of artemisinin. asm.orgmesamalaria.org

Key assays include:

Ring-stage Survival Assay (RSA): This assay measures the survival rate of early ring-stage parasites after a short exposure to a high concentration of DHA. plos.orgmdpi.com Increased survival rates in the RSA are correlated with PfK13 mutations and clinical treatment failure. mdpi.com

Delayed Clearance Assay (DCA): The DCA quantifies the proportion of asexual-stage parasites that remain over time following exposure to DHA. asm.org Studies have shown a significant correlation between the in vitro delayed clearance phenotype and the in vivo parasite clearance half-life. asm.orgresearchgate.net Resistant parasites exhibit slower clearance of all asexual blood stages, and some can enter a state of dormancy. asm.org

These assays are crucial for confirming resistance phenotypically and for validating the functional impact of newly discovered genetic markers. asm.orgnih.gov

Role of the Ubiquitin-Proteasome System in Artemisinin Resistance

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for protein degradation and turnover in eukaryotic cells, including malaria parasites. mdpi.com Recent research has highlighted its central role in the mechanism of artemisinin resistance. nih.govstanford.edu The PfK13 protein, which structurally resembles an E3 ubiquitin ligase adaptor, is a key component of this link. mesamalaria.org

Polymorphisms in the PfK13 gene are associated with a highly active UPS. mdpi.comnih.gov Artemisinin and its derivatives cause widespread protein damage through alkylation. stanford.edumesamalaria.org Resistant parasites, which often exhibit decreased hemoglobin uptake, experience reduced artemisinin activation. uminho.pt It is hypothesized that a functional UPS is necessary for the parasite to manage and clear these damaged proteins, thereby conferring a survival advantage. stanford.edumesamalaria.org Studies have shown that proteasome inhibitors can act synergistically with artemisinin, particularly against resistant parasites, making the UPS a promising target for new therapeutic strategies to overcome resistance. mdpi.comnih.gov

Piperaquine (B10710) Resistance Mechanisms

For many years, resistance to piperaquine, the partner drug in Duo-cotecxin, was not well-documented. nafdac.gov.ng However, with the rise in ACT treatment failures, particularly in Southeast Asia, clear evidence of piperaquine resistance has emerged. nih.govasm.org This resistance is often found in parasites that are also resistant to artemisinin. nih.gov

Pfpmp2/Pfpmp3 Gene Amplification as a Molecular Marker

A key molecular marker strongly associated with piperaquine resistance is the amplification of the plasmepsin 2 (pfpm2) and plasmepsin 3 (pfpm3) genes. publicationslist.orgmdpi.com These genes are located on chromosome 14 and encode aspartic proteases involved in the degradation of hemoglobin in the parasite's digestive vacuole. mdpi.comnih.gov

Increased copy numbers of pfpm2 and pfpm3 have been robustly linked to dihydroartemisinin-piperaquine treatment failures in Southeast Asia. publicationslist.orgresearchgate.net While this amplification is a primary marker in Asia, the genetic basis for piperaquine resistance can differ geographically. mdpi.comnih.gov For instance, in South America, the pfCRT C350R mutation has been identified as the main driver of resistance, although pfpm2/3 amplification can potentiate this resistance. nih.govnih.gov The amplification of pfpm2/3 serves as a valuable molecular tool for tracking the spread of piperaquine-resistant parasites. publicationslist.org

Molecular Markers Associated with Piperaquine Resistance

This table outlines the primary genetic markers identified in Plasmodium falciparum that are linked to reduced susceptibility to piperaquine.

Molecular MarkerGenetic ChangeGeographic RegionSignificance
pfpm2/pfpm3Gene Copy Number AmplificationSoutheast Asia, South AmericaStrongly associated with treatment failure and in vitro resistance. publicationslist.orgnih.gov
pfcrtPoint Mutations (e.g., C350R)South AmericaPrimary driver of piperaquine resistance in the Guiana Shield. mdpi.comnih.gov
pfcrtPoint Mutations (e.g., F145I)Southeast AsiaEmerged from the Dd2 haplotype and contributes to resistance. plos.org

In Vitro Piperaquine Susceptibility Assays

To phenotypically characterize piperaquine resistance, several in vitro and ex vivo assays have been developed to measure the susceptibility of P. falciparum isolates. iddo.org These assays are essential for confirming resistance and assessing its prevalence.

Commonly used methods include:

Standard 72-hour Susceptibility Assays: These traditional tests measure the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50%. nih.govparasitol.kr However, interpreting piperaquine IC50 values can be challenging, as results have not always correlated well with clinical outcomes. nih.govresearchgate.net

Piperaquine Survival Assay (PSA): The PSA was specifically designed to better differentiate resistant and sensitive parasites. researchgate.netnih.gov This assay measures the parasite survival rate after exposure to a fixed, pharmacologically relevant concentration of piperaquine (e.g., 200 nM) for 48 hours. researchgate.netnih.gov A survival rate above a certain threshold (e.g., 10%) is considered indicative of resistance and has shown a better association with clinical treatment failures. nih.govnih.gov

These laboratory tools, in conjunction with molecular surveillance, are vital for monitoring the emergence and spread of piperaquine resistance. nih.govmalariaworld.org

Membrane Transporters and Drug Efflux Mechanisms

The primary mechanism of resistance to piperaquine involves membrane transporters that actively pump the drug out of its site of action within the parasite.

Key transporters implicated in this process include:

Plasmodium falciparum chloroquine (B1663885) resistance transporter (PfCRT): Initially identified as the key mediator of chloroquine resistance, specific mutations in the pfcrt gene are now major drivers of piperaquine resistance. plos.orgplos.org These mutations are thought to alter the transporter's structure, enabling it to recognize and efflux piperaquine from the parasite's digestive vacuole, which is the drug's target. mdpi.complos.orgplos.org Gene-editing studies have confirmed that introducing specific mutations into the pfcrt gene can confer piperaquine resistance. asm.orgnih.gov

Plasmodium falciparum multidrug resistance protein 1 (PfMDR1): While mutations in pfmdr1 are more commonly associated with resistance to other antimalarials like mefloquine (B1676156) and lumefantrine, its amplification (an increase in the number of copies of the gene) has been studied in the context of piperaquine resistance. nih.govasm.org However, some studies suggest that pfmdr1 amplification has little to no direct role in mediating piperaquine resistance. asm.org Interestingly, a single copy of the pfmdr1 gene is often associated with DHA-PPQ resistant parasites. parasite-journal.org

Plasmepsin II and III (pfpm2/3) gene amplification: An increased number of copies of the pfpm2 and pfpm3 genes, which code for hemoglobin-degrading enzymes in the digestive vacuole, is strongly associated with piperaquine resistance and treatment failure. mdpi.compasteur.frmalariagen.net This amplification is a key molecular marker for piperaquine resistance, particularly in Southeast Asia. mdpi.com

Table 1: Key Genes and Proteins in Piperaquine Resistance

Gene/Protein Function Role in Resistance
pfcrt Transmembrane protein on the digestive vacuole membrane. Mutations enable the efflux of piperaquine from its site of action. mdpi.complos.orgplos.org
pfmdr1 ABC transporter on the digestive vacuole membrane. Copy number variations can influence susceptibility to various antimalarials; a single copy is often linked to DHA-PPQ resistance. nih.govparasite-journal.org
pfpm2/3 Aspartic proteases involved in hemoglobin digestion. Gene amplification is a major marker for piperaquine resistance and treatment failure. mdpi.compasteur.frmalariagen.net

Cross-Resistance and Multi-Drug Resistance Patterns

The emergence of resistance to DHA-PPQ is intertwined with resistance to other antimalarials, leading to complex patterns of cross-resistance and multidrug resistance.

Inverse relationship with Mefloquine Resistance: An interesting observation is the apparent counterbalancing effect between the mechanisms of mefloquine and piperaquine resistance. nih.gov Parasites with amplified pfmdr1, which confers mefloquine resistance, are often sensitive to piperaquine. Conversely, parasites with amplified pfpm2/3 and certain pfcrt mutations that confer piperaquine resistance often have a single copy of pfmdr1, making them sensitive to mefloquine. nih.govparasite-journal.org This has led to considerations of using these drugs in rotation or as part of triple artemisinin-based combination therapies (TACTs). nih.gov

Re-sensitization to Chloroquine: Some of the novel pfcrt mutations that confer piperaquine resistance have been shown to re-sensitize the parasite to chloroquine, despite evolving from a chloroquine-resistant genetic background. plos.orgnih.gov

Multi-Drug Resistant Strains: In the Greater Mekong Subregion (GMS), multidrug-resistant P. falciparum strains have emerged that are resistant to both dihydroartemisinin (due to Pfk13 mutations) and piperaquine (due to pfcrt mutations and/or pfpm2/3 amplification). plos.orgparasite-journal.orgpasteur.fr The co-existence of these resistance markers in the same parasite populations has led to high rates of treatment failure with DHA-PPQ. pasteur.fr

Evolution and Geographical Distribution of Resistance Markers

The genetic markers for DHA-PPQ resistance have evolved and spread, with distinct patterns observed in different geographical regions.

The Greater Mekong Subregion (GMS): The GMS, particularly Cambodia, has been the epicenter for the emergence and spread of DHA-PPQ resistance. plos.orgpasteur.fr High frequencies of Pfk13 mutations, pfpm2/3 amplification, and novel pfcrt mutations are found in this region. mdpi.comnih.gov The prevalence of these markers has increased over time, correlating with the use of DHA-PPQ as a first-line treatment and subsequent treatment failures. nih.gov For example, in Cambodia, novel piperaquine-associated pfcrt mutations increased in prevalence from less than 10% in 2011 to over 90% by 2016. plos.org The amplification of pfpm2/3 often preceded the rise of piperaquine-resistant pfcrt mutations in this region. nih.gov

Africa: While artemisinin resistance is not yet widespread in Africa, there is concern about the potential for the emergence and spread of piperaquine resistance. mdpi.com Studies have detected the duplication of the pfpm2 gene in Africa, indicating the presence of parasites with mutations that could favor the development of piperaquine resistance. mesamalaria.org However, the specific pfcrt mutations associated with high-level piperaquine resistance in Asia have not been widely detected in African isolates. mdpi.comd-nb.info The genetic background of African P. falciparum strains may influence the evolution of piperaquine resistance, with some studies suggesting that these mutations may only confer resistance in a limited subset of African pfcrt haplotypes and could come with a significant fitness cost. oup.com

South America: In parts of South America, such as French Guiana, Suriname, and Guyana, a specific pfcrt mutation, C350R, has been associated with decreased piperaquine susceptibility and DHA-PPQ treatment failure. mdpi.comresearchgate.net The evolutionary pathway of resistance in this region appears to be distinct from that in Southeast Asia, with the pfcrt C350R mutation emerging before the amplification of pfpm2/3. researchgate.net

Table 2: Geographical Distribution of Key Resistance Markers

Resistance Marker Greater Mekong Subregion (GMS) Africa South America
***Pfk13* mutations** High prevalence, associated with artemisinin partial resistance. mdpi.com Low prevalence, but some resistance events observed. mdpi.com Not a major driver of resistance reported in these sources.
***pfpm2/3* amplification** High prevalence, strongly associated with piperaquine resistance. mdpi.comnih.gov Detected, raising concerns for future resistance. mesamalaria.org Present and associated with treatment failure, but emerged after pfcrt mutations. researchgate.net
Piperaquine-resistant pfcrt mutations High prevalence of various mutations (e.g., T93S, H97Y, F145I). mdpi.complos.org Largely absent. mdpi.comd-nb.info C350R mutation is a key marker. mdpi.com

Advanced Synthetic Chemistry and Drug Development Aspects of Duo Cotecxin Components

Synthetic Routes for Dihydroartemisinin (B1670584) from Artemisinin (B1665778)

Dihydroartemisinin (DHA), a semisynthetic derivative of artemisinin, is a cornerstone of modern malaria treatment. rsc.orgmdpi.com The primary route to DHA involves the reduction of the lactone group in artemisinin to a lactol. wikipedia.orgresearchgate.net This transformation must be conducted with care to preserve the pharmacologically essential endoperoxide bridge within the artemisinin molecule. wikipedia.orgnih.gov

A widely employed and effective method for this reduction is the use of mild hydride-reducing agents. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) is a common choice for this purpose, typically yielding dihydroartemisinin in high percentages. wikipedia.orgnih.gov The reaction is notable because lactones are generally resistant to reduction by sodium borohydride under standard conditions; however, the presence of the peroxide group in artemisinin facilitates this transformation. wikipedia.org The reduction is often carried out in a solvent such as methanol (B129727) at controlled temperatures, for instance, between 0 and 5 degrees Celsius. nih.gov Following the reaction, the mixture is neutralized, and the DHA is precipitated and collected. nih.gov

Alternative reducing agents like diisobutylaluminium hydride (DIBAL) have also been utilized in the synthesis of DHA from artemisinin. researchgate.net The choice of reducing agent and reaction conditions can influence the yield and purity of the final product.

Table 1: Comparison of Reducing Agents for the Synthesis of Dihydroartemisinin from Artemisinin

Reducing AgentTypical SolventReaction ConditionsReported YieldReference
Sodium Borohydride (NaBH₄)Methanol0-5 °C, 3 hours>90% wikipedia.orgnih.gov
Diisobutylaluminium hydride (DIBAL)Not SpecifiedNot SpecifiedNot Specified researchgate.net

Synthetic Methodologies for Piperaquine (B10710) Derivatives

Piperaquine is a bisquinoline compound that has been in use for a considerable time and has seen a resurgence as a partner drug in artemisinin-based combination therapies. nih.govdrugbank.com The synthesis of piperaquine and its derivatives typically involves the condensation of two key building blocks.

An optimized and convergent synthesis of piperaquine phosphate (B84403) has been described, which offers significant improvements for large-scale production. researchgate.netresearchgate.net A crucial intermediate in this synthesis is 7-chloro-4-(1-piperazinyl)quinoline. This intermediate can be prepared through the condensation reaction of 4,7-dichloroquinoline (B193633) with anhydrous piperazine (B1678402). google.com Subsequently, the intermediate can be reacted with 1,3-dibromopropane (B121459) to yield piperaquine. researchgate.net Finally, treatment with phosphoric acid affords piperaquine phosphate. researchgate.net

Modifications to this synthetic approach have been explored to improve efficiency and reduce the formation of impurities. researchgate.net For instance, using piperazine directly instead of N-formyl piperazine has been a notable improvement in the preparation of a key intermediate. researchgate.netresearchgate.net The synthesis of various piperaquine derivatives has also been achieved, allowing for the exploration of structure-activity relationships. researchgate.net

Table 2: Key Reactions in the Synthesis of Piperaquine Phosphate

Reaction StepReactantsReagents/ConditionsProductReference
Intermediate Formation4,7-dichloroquinoline, Anhydrous piperazine90-150 °C, 1-4 hours7-chloro-4-(1-piperazinyl)quinoline google.com
Piperaquine Synthesis7-chloro-4-(1-piperazinyl)quinoline, 1,3-dibromopropaneNot SpecifiedPiperaquine researchgate.net
Salt FormationPiperaquine, Phosphoric acidNot SpecifiedPiperaquine Phosphate researchgate.net

Continuous Flow Chemistry Approaches in Artemisinin-Based API Production

Continuous flow chemistry has emerged as a powerful tool in the production of active pharmaceutical ingredients (APIs), offering advantages in terms of safety, efficiency, and scalability. rsc.org This technology has been successfully applied to the synthesis of artemisinin and its derivatives. rsc.orgovid.com

A significant challenge in the semi-synthesis of artemisinin from precursors like dihydroartemisinic acid (DHAA) is the use of photochemically generated singlet oxygen. nih.govscite.ai In traditional batch reactors, the penetration of light is limited, making large-scale production difficult. ovid.com Continuous flow reactors, which often consist of narrow tubes wrapped around a lamp, overcome this limitation by ensuring uniform irradiation of the reaction mixture. ovid.com This approach has enabled the development of a one-pot photochemical continuous-flow process for the synthesis of artemisinin from DHAA with high yields and short residence times. nih.govscite.ai

Furthermore, continuous flow systems have been designed for the reduction of artemisinin to dihydroartemisinin and its subsequent conversion to other derivatives like artemether (B1667619) and artesunate. rsc.orgmanchester.ac.uk These modular systems allow for a divergent, multi-step synthesis coupled with in-line purification, streamlining the entire manufacturing process. rsc.org The use of continuous flow not only enhances productivity but also allows for the use of potentially hazardous reagents in a safer, more controlled manner. rsc.org

Development of Novel 4-Aminoquinoline (B48711) Analogues

The emergence of drug resistance to established antimalarials like chloroquine (B1663885) has necessitated the development of new 4-aminoquinoline analogues. nih.govasm.org Research in this area focuses on modifying the 4-aminoquinoline scaffold to create compounds that are effective against resistant strains of the malaria parasite. nih.govnih.gov

One strategy involves modifying the side chain of the 4-aminoquinoline core. nih.gov For example, the replacement of the diethylamine (B46881) group of chloroquine with different acyclic or cyclic amines containing a basic tertiary terminal nitrogen has yielded compounds with superior activity against chloroquine-resistant strains. rsc.org Other modifications include the introduction of additional lipophilicity and cationic charge at the lateral side chain. nih.gov

Structure-activity relationship (SAR) studies are crucial in guiding the design of these novel analogues. oup.com These studies have shown that even small changes to the structure, such as the length and branching of the side chain, can have a significant impact on antimalarial activity. nih.gov For instance, certain bisquinolines, where two quinoline (B57606) rings are linked, have demonstrated potent activity against Plasmodium berghei in mice. oup.com

Table 3: Examples of Novel 4-Aminoquinoline Analogues with Antimalarial Activity

Analogue TypeStructural ModificationTargetActivityReference
Short-chain analoguesModification of the side chainChloroquine-resistant P. falciparumActive in vitro nih.gov
BisquinolinesTwo quinoline rings linked by a heterocyclic bridgeP. bergheiPotent in vivo activity oup.com
Side-chain modified analoguesReplacement of diethylamine with cyclic/acyclic aminesChloroquine-resistant P. falciparumSuperior activity compared to chloroquine rsc.org

Hybrid Molecule Design for Enhanced Antimalarial Activity

A promising strategy in modern drug design is the creation of hybrid molecules, which involves covalently linking two or more pharmacophores with distinct mechanisms of action into a single chemical entity. nih.govresearchgate.net This "covalent bitherapy" approach aims to overcome drug resistance, enhance efficacy, and potentially improve patient compliance. nih.govnih.gov

In the context of antimalarial drug development, a common strategy is to link a trioxane (B8601419) or trioxolane motif, the active component of artemisinin and its derivatives, to a quinoline entity. nih.gov These hybrid molecules, sometimes referred to as trioxaquines, are designed to have a dual mode of action. researchgate.net The artemisinin component is thought to generate reactive oxygen species upon activation by heme, while the quinoline part may interfere with heme detoxification in the parasite.

Pharmacodynamic Interactions of Duo Cotecxin with Other Antimalarial Agents

In Vitro Isobologram Analysis of Combination Effects

Isobologram analysis is a robust in vitro method used to characterize the nature of drug interactions. This technique plots the concentrations of two drugs that produce a specific level of effect (e.g., 50% inhibition of parasite growth, IC50) when used in combination. The resulting isobologram can reveal whether the combined effect is synergistic (greater than the sum of the individual effects), additive (equal to the sum), or antagonistic (less than the sum).

In vitro assessments of the primary components of Duo-Cotecxin—dihydroartemisinin (B1670584) (DHA) and piperaquine (B10710)—have been conducted to map their interaction profiles. Studies utilizing isobolographic analysis have demonstrated that the combination of DHA and piperaquine itself exhibits either no interaction or a tendency towards mild antagonism. nih.govnih.gov This finding is crucial as it forms the baseline for understanding how this combination interacts with other antimalarial compounds. The clinical success of dihydroartemisinin-piperaquine combinations suggests that any mild in vitro antagonism does not necessarily compromise therapeutic efficacy in vivo. nih.gov

The interaction between two drugs can be quantified using the sum of the fractional inhibitory concentrations (ΣFIC). A ΣFIC value of <1.0 indicates synergy, a value of 1.0 suggests an additive effect, and a value of >1.0 points to antagonism.

Drug CombinationInteraction TypeΣFIC RangeReference
Dihydroartemisinin + PiperaquineIndifferent to Mildly Antagonistic~1.0 - 1.66 nih.govresearchgate.net

Interaction Profiles with Quinoline-Based Antimalarials (e.g., Chloroquine (B1663885), Mefloquine (B1676156), Quinine (B1679958), Pyronaridine)

The co-administration of this compound with other antimalarials, particularly those from the quinoline (B57606) class, is a plausible clinical scenario, especially in cases of treatment failure or complex malaria cases. In vitro studies have shed light on these interactions.

The combination of dihydroartemisinin with quinoline-based antimalarials has shown varied results. For instance, interactions between DHA and pyronaridine (B1678541) have been reported as antagonistic. nih.govnih.gov Similarly, combinations involving 4-aminoquinolines, a class that includes chloroquine, have generally been found to be indifferent or antagonistic. nih.govnih.gov

One of the most notable antagonistic interactions identified through in vitro studies is between piperaquine and mefloquine. nih.govresearchgate.net This is of significant clinical relevance as mefloquine is used in other artemisinin-based combination therapies (ACTs) and for chemoprophylaxis. The long half-life of mefloquine means that it could still be present in the body when a patient is treated with a dihydroartemisinin-piperaquine combination, potentially leading to an antagonistic effect. nih.gov While the combination of mefloquine and artemisinin (B1665778) derivatives can be synergistic, the residual low concentrations of mefloquine interacting with piperaquine may increase the likelihood of treatment failure. nih.gov

Interactions between piperaquine and other quinolines like chloroquine and quinine have also been observed to be indifferent or mildly antagonistic. nih.govbasicmedicalkey.com

This compound ComponentQuinoline-Based AntimalarialInteraction ProfileReference
DihydroartemisininPyronaridineAntagonistic nih.govnih.gov
PiperaquineMefloquineStrongly Antagonistic nih.govresearchgate.net
PiperaquineChloroquineIndifferent/Mildly Antagonistic nih.govnih.govbasicmedicalkey.com
PiperaquineQuinineIndifferent/Mildly Antagonistic nih.govbasicmedicalkey.com

Interactions with Other Artemisinin-Based Combination Therapy Components

This compound is one of several WHO-recommended ACTs. Other combinations include artemether-lumefantrine and artesunate-amodiaquine. basicmedicalkey.com The potential for sequential use of different ACTs necessitates an understanding of the interactions between their components.

As established, the interaction between dihydroartemisinin and piperaquine, the components of this compound, is generally considered indifferent to mildly antagonistic. nih.gov When considering interactions with components of other ACTs, the findings with quinoline-based partners are particularly relevant. For instance, the antagonism observed between piperaquine and mefloquine is a key consideration if a patient has recently been treated with artesunate-mefloquine. nih.gov

Furthermore, in vitro studies have shown that combinations of artemisinin derivatives with amodiaquine (B18356) and pyronaridine can be synergistic. basicmedicalkey.com However, when piperaquine is introduced into the equation, the interaction profile can shift towards antagonism.

Implications for Rational Polypharmacy in Malaria Research

The findings from in vitro interaction studies of this compound's components have significant implications for the rational use of multiple antimalarial drugs, a concept known as polypharmacy. The consistent observation of indifferent or mildly antagonistic interactions between dihydroartemisinin and piperaquine, as well as with other quinoline-based antimalarials, underscores the complexity of combination therapy. nih.gov

While the clinical efficacy of this compound is well-established, the potential for antagonistic interactions, particularly between piperaquine and mefloquine, highlights a potential risk in specific clinical scenarios, such as the sequential use of different ACTs. nih.gov This suggests that while combination therapy is a cornerstone of antimalarial treatment, the choice of drugs in a polypharmacy regimen must be carefully considered to avoid antagonistic pairings that could compromise therapeutic outcomes and potentially foster the development of drug resistance. nih.govnih.gov

Future malaria research should focus on further elucidating the clinical significance of these in vitro findings. Prospective clinical trials are needed to determine if the observed antagonisms translate into poorer treatment outcomes. Additionally, a deeper understanding of the molecular mechanisms underlying these drug interactions could pave the way for the design of novel combination therapies with synergistic or additive profiles, thereby enhancing the efficacy and longevity of our current antimalarial arsenal.

Analytical Methodologies for Research and Quality Control of Duo Cotecxin

Spectroscopic Techniques for Active Pharmaceutical Ingredient Verification (e.g., Near-Infrared Spectrometry)

Spectroscopic techniques offer rapid, non-destructive methods for verifying the authenticity and quality of pharmaceutical products like Duo-Cotecxin. These methods are valuable for screening large numbers of samples and can often analyze tablets directly through their packaging. openaccessjournals.com

Near-Infrared (NIR) Spectroscopy has emerged as a powerful tool for the qualitative and quantitative analysis of antimalarial drugs. researchgate.netnih.gov By measuring the absorption of NIR light, this technique generates a unique spectral "fingerprint" of a sample. researchgate.net This fingerprint provides information about the sample's chemical and physical properties. americanpharmaceuticalreview.com For this compound, NIR spectroscopy can be used to:

Confirm API Presence : The NIR spectrum can quickly confirm the presence of both dihydroartemisinin (B1670584) and piperaquine (B10710). Multivariate classification models can distinguish between genuine and counterfeit products based on the presence or absence of spectral signatures related to the APIs. researchgate.net

Identify Excipients : The technique is also sensitive to the excipients (inactive ingredients) in the formulation. This can be crucial for identifying counterfeit versions that may use incorrect or undeclared excipients. americanpharmaceuticalreview.com

Detect Substandard Drugs : While primarily a qualitative tool for field screening, NIR spectroscopy can also be used quantitatively to estimate the amount of API, helping to identify products that contain an incorrect, low dose of the active ingredients. inno-spectra.complos.org

Raman Spectroscopy is another vibrational spectroscopic technique used for the rapid, non-destructive analysis of antimalarials. openaccessjournals.comyoutube.com It measures the inelastic scattering of monochromatic light, providing a distinct chemical fingerprint of the sample's components. Handheld Raman spectrometers are particularly useful for field-based screening to quickly identify counterfeit medicines by analyzing their chemical composition. youtube.comazom.com A key advantage is the ability to scan samples through blister packs, preserving the integrity of the product while ensuring rapid identification. openaccessjournals.com

Chromatographic Methods for Quantitative Analysis of Components and Metabolites

For precise and accurate quantification of the active ingredients in this compound and their metabolites in biological fluids, chromatographic methods are the gold standard. High-Performance Liquid Chromatography (HPLC) is the most widely used technique. openaccessjournals.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and reliable method for the simultaneous determination of dihydroartemisinin and piperaquine in tablet dosage forms. ijpcbs.comajptr.com Several validated RP-HPLC methods have been developed, typically employing a C18 column and a UV detector. ijpcbs.comajptr.comingentaconnect.com These methods are essential for:

Quality Control : Manufacturers use HPLC to ensure that each batch of this compound tablets contains the exact amount of each API as specified.

Stability Studies : HPLC is used to determine the stability of the APIs over time and under different storage conditions, such as the high heat and humidity found in tropical regions. nih.govajtmh.org This is critical for ensuring the drug remains effective throughout its shelf-life.

Pharmacokinetic Studies : To understand how this compound is absorbed, distributed, metabolized, and excreted by the body, researchers use HPLC coupled with more sensitive detectors like mass spectrometry (LC-MS/MS) to measure the concentration of piperaquine and its metabolites in plasma or dried blood spots. nih.govoup.com

The following table summarizes typical parameters for an RP-HPLC method for the simultaneous analysis of Dihydroartemisinin and Piperaquine.

Table 1: Example of RP-HPLC Method Parameters for this compound Analysis

ParameterConditionReference
Stationary Phase (Column)Symmetry C18 (4.6 x 150mm, 5µm) ijpcbs.comajptr.com
Mobile PhaseMethanol (B129727):Phosphate (B84403) Buffer (pH 4.6) in a 70:30 v/v ratio ijpcbs.comajptr.com
Flow Rate1.0 mL/min ajptr.comingentaconnect.com
DetectionUV Detector at 273 nm ijpcbs.comajptr.com
Retention Time (Dihydroartemisinin)~5.07 min ajptr.com
Retention Time (Piperaquine)~2.00 min ajptr.com

Application of Low-Cost Handheld Spectrometers for Drug Authentication and Falsification Detection

The proliferation of substandard and falsified (SF) medicines, particularly antimalarials, poses a grave public health threat. plos.org Field-deployable, low-cost screening technologies are essential for post-market surveillance and enforcement against counterfeit products. researchgate.net Handheld NIR and Raman spectrometers are at the forefront of this effort. inno-spectra.comnirlab.com

These portable devices offer several advantages:

Speed and Efficiency : Analysis can be performed in seconds, allowing for the rapid screening of large quantities of drugs at ports of entry, warehouses, and pharmacies. nirlab.com

Ease of Use : The devices are designed for operation by individuals with minimal technical training after initial calibration models are developed. researchgate.net

Non-Destructive Analysis : Authentication can be performed without destroying the product or its packaging, which is a significant advantage over traditional chemical methods. openaccessjournals.comamericanpharmaceuticalreview.com

Studies have demonstrated the feasibility of using handheld NIR spectrometers to identify falsified dihydroartemisinin/piperaquine tablets. researchgate.net By comparing the spectral fingerprint of a suspect tablet to a library of genuine products, the device can quickly flag a sample as counterfeit if it lacks the correct APIs or contains the wrong ingredients. researchgate.net While these portable devices show great promise, their sensitivity for detecting substandard medicines (i.e., those with a reduced but not absent amount of API) may require further technological improvements to match the accuracy of laboratory-based methods like HPLC. plos.org

Table 2: Comparison of Analytical Technologies for this compound Quality Control

TechniquePrimary UseKey AdvantageLimitationReference
HPLCQuantitative analysis, Quality Control, Stability testingHigh accuracy and precision (Gold Standard)Lab-based, time-consuming, requires solvents openaccessjournals.com
Handheld NIR SpectroscopyField screening, Counterfeit detectionRapid, portable, non-destructiveLower sensitivity for substandard vs. falsified drugs researchgate.netamericanpharmaceuticalreview.complos.org
Handheld Raman SpectroscopyField screening, API identificationHighly specific, can scan through packagingFluorescence from excipients can interfere openaccessjournals.comazom.com

Standardization of In Vitro and Ex Vivo Drug Susceptibility Testing

Monitoring the susceptibility of the Plasmodium falciparum parasite to this compound is critical for tracking the emergence and spread of drug resistance. This is accomplished through in vitro and ex vivo assays. The World Health Organization (WHO) and other bodies like the Worldwide Antimalarial Resistance Network (WWARN) have made significant efforts to standardize these testing methods to allow for comparable data across different regions and time periods. who.intajtmh.org

In vitro testing involves growing laboratory-adapted strains or clinical isolates of the parasite in a continuous culture and exposing them to varying concentrations of dihydroartemisinin and piperaquine. frontiersin.org

Ex vivo testing uses fresh parasite isolates collected directly from infected patients. medrxiv.orgnih.gov This method provides a more immediate snapshot of the drug susceptibility of the parasite population in a specific area, as it avoids the potential for clonal selection that can occur during laboratory adaptation. asm.org

Commonly used standardized assays include:

SYBR Green I-based Fluorescence Assay : This is a widely used method where a fluorescent dye, SYBR Green I, binds to parasite DNA. The amount of fluorescence is proportional to parasite growth, allowing for the determination of the drug concentration that inhibits growth by 50% (IC50). nih.govoup.com

[3H]-Hypoxanthine Uptake Inhibition Assay : This classic radioisotopic method measures the incorporation of a radiolabeled nutrient ([3H]-hypoxanthine) into the parasite's DNA as an indicator of its growth and replication. medrxiv.orgnih.govpsu.edu

Histidine-Rich Protein-2 (HRP-2) ELISA : This immunological assay detects HRP-2, a protein produced by P. falciparum. The amount of HRP-2 correlates with parasite biomass and can be used to measure growth inhibition. asm.org

Standardization of these protocols—including factors like initial parasitemia levels, hematocrit, incubation time, and the gas mixture used—is essential for producing reliable and comparable IC50 values that can inform public health policy and treatment guidelines. who.intnih.govpsu.edu

Emerging Research Frontiers and Future Directions

Investigation of Unexplained Therapeutic Failures in Research Models

Despite the high efficacy of Duo-cotecxin, instances of treatment failure have been reported, particularly in regions with established artemisinin (B1665778) resistance. nih.gov While some failures can be attributed to known resistance mechanisms, others remain unexplained, prompting intensive investigation in preclinical research models.

Preclinical studies using animal models, such as mice infected with Plasmodium berghei, are crucial for dissecting the factors contributing to suboptimal treatment outcomes. researchgate.netnafdac.gov.ng These models allow researchers to control for variables that can confound clinical observations, such as host immunity and drug adherence. In some preclinical settings, the efficacy of this compound has been shown to be comparable to quinine (B1679958) at standard doses. nafdac.gov.ng However, the potential for recrudescence, or the reappearance of parasites after treatment, highlights the need to understand the interplay between the drug, the parasite, and the host. researchgate.net Factors under investigation include the potential for incomplete parasite clearance by the artemisinin component and the subsequent exposure of remaining parasites to the longer-acting piperaquine (B10710), which could drive the selection of resistant strains. fosunpharma.com

Novel Drug Targets and Mechanism-Based Drug Discovery

The rise of resistance to artemisinins and their partner drugs underscores the urgent need for new antimalarials with novel mechanisms of action. nih.govacs.org Research is actively exploring new molecular targets within the Plasmodium parasite that are distinct from those of current therapies. dovepress.comdovepress.com

Key metabolic pathways in the parasite, such as heme detoxification, fatty acid synthesis, and nucleic acid synthesis, present promising avenues for drug discovery. dovepress.com The parasite's digestive vacuole, the site of action for quinoline (B57606) drugs like piperaquine, remains a key area of interest. dovepress.commdpi.com Additionally, parasite-specific enzymes, ion channels, and transporters are being investigated as potential targets. dovepress.com The parasite's unique apicoplast, with its distinct metabolic pathways, is also considered a promising target for new antimalarial agents. dovepress.com

Mechanism-based drug discovery aims to design compounds that specifically interact with these validated targets. This approach, facilitated by advances in genomics and proteomics, allows for the rational design of new drugs that can circumvent existing resistance mechanisms. acs.org For instance, understanding the molecular interactions that confer resistance to piperaquine, such as mutations in the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) gene, can inform the development of next-generation quinolines that are less susceptible to these resistance mechanisms. mdpi.comcam.ac.uk

Advanced Modeling of Pharmacokinetic-Pharmacodynamic Relationships in Preclinical Settings

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is an essential tool for optimizing antimalarial drug regimens. nih.gov PK describes how the body processes a drug, while PD describes how the drug affects the parasite. By integrating these two aspects, researchers can predict the efficacy of different dosing strategies and identify the drug exposure levels required for parasite clearance.

Preclinical models, particularly malaria volunteer infection studies (VIS) and animal models, provide rich data for developing detailed PK/PD models. nih.govnih.gov These models can simulate the time course of parasite killing in response to drug concentrations and can account for the stage-specific activity of antimalarials. nih.gov For piperaquine, its pharmacokinetic profile is characterized by high lipid solubility, a large volume of distribution, and a long elimination half-life. researchgate.netfrontiersin.org PK/PD models have been developed to describe the relationship between piperaquine concentrations and its antimalarial effect. nih.govresearchgate.net

Advanced modeling techniques, such as population PK/PD analysis and Bayesian hierarchical models, are being used to refine these predictions and translate findings from preclinical settings to clinical practice. nih.govmedrxiv.org These models can help to optimize dosing regimens for specific patient populations and inform the design of future clinical trials. nih.govmedrxiv.org

Strategies for Overcoming Evolving Plasmodial Resistance

The evolution of Plasmodium resistance to artemisinin and its partner drugs is a major threat to malaria control. nih.gov Resistance to artemisinins is often partial, characterized by delayed parasite clearance, while resistance to partner drugs like piperaquine can lead to complete treatment failure. mdpi.com

Several molecular markers associated with resistance have been identified. For artemisinin resistance, mutations in the Pfk13 gene are a key indicator. mdpi.com For piperaquine resistance, amplification of the plasmepsin II and plasmepsin III genes, as well as mutations in the pfcrt gene, have been implicated. mdpi.comcam.ac.ukmesamalaria.org

Strategies to combat resistance include:

Molecular Surveillance: Monitoring the prevalence and spread of these resistance markers in parasite populations to guide treatment policies. nih.gov

Combination Therapies: The use of artemisinin-based combination therapies (ACTs) like this compound is itself a strategy to delay the emergence of resistance. nih.gov The rationale is that the artemisinin component rapidly reduces the parasite biomass, while the partner drug clears the remaining parasites. fosunpharma.com

Triple Artemisinin-based Combination Therapies (TACTs): The combination of an artemisinin with two partner drugs with different mechanisms of action is being explored as a way to further enhance efficacy and combat resistance. mdpi.combiorxiv.org

Development of New Drugs: The discovery and development of new antimalarials with novel mechanisms of action are crucial for overcoming resistance to existing drugs. acs.org

Development of Next-Generation Artemisinin-Piperaquine Formulations

Innovations in drug formulation offer a promising avenue for improving the efficacy and convenience of artemisinin-piperaquine therapy. Research is focused on developing next-generation formulations that can enhance drug bioavailability, simplify dosing regimens, and improve patient adherence.

One area of development is the creation of dispersible tablets for pediatric use, which can improve dosing accuracy in children. fosunpharma.comtaylorandfrancis.com Another approach involves the use of nanotechnology to create novel drug delivery systems. nih.gov Nanoparticle formulations of artemisinin and its derivatives have the potential to improve their solubility and bioavailability. nih.gov

Furthermore, research is ongoing to develop new partner drugs for artemisinin. For example, artefenomel, a synthetic trioxolane, was investigated in combination with piperaquine with the aim of achieving a single-dose cure. mmv.orgbiorxiv.org Although the development of this specific combination was discontinued, the search for new, more effective partner drugs continues. biorxiv.org The development of new co-formulations, such as combining pyronaridine (B1678541) with piperaquine, is also being explored for potential use in chemoprevention. mmv.org

Interactive Data Table: Key Genes in this compound Resistance

GeneFunctionAssociation with Resistance
Pfk13Kelch-domain containing proteinMutations associated with delayed parasite clearance (artemisinin resistance). mdpi.com
pfcrtP. falciparum chloroquine resistance transporterMutations linked to piperaquine resistance. mdpi.comcam.ac.uk
plasmepsin II/IIIAspartic proteases in the digestive vacuoleGene amplification associated with piperaquine resistance. mdpi.comcam.ac.ukmesamalaria.org
pfmdr1P. falciparum multidrug resistance protein 1SNPs can modulate piperaquine resistance. cam.ac.uk

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying Duo-cotecxin's mechanism of action in vitro and in vivo?

  • Methodological Answer : Begin with in vitro assays (e.g., cell viability assays, enzyme inhibition kinetics) to establish baseline efficacy. For in vivo studies, select animal models that mimic the disease pathology (e.g., murine models for pharmacokinetic profiling or primate models for translational relevance). Ensure alignment between model selection and research objectives (e.g., bioavailability vs. toxicity) .

Q. How should dose-response studies for this compound be designed to establish therapeutic windows?

  • Methodological Answer : Use log-scale dosing in preclinical trials to identify the median effective (ED50) and toxic (TD50) doses. Incorporate control groups (vehicle and positive controls) to normalize results. Statistical tools like nonlinear regression (e.g., Hill equation) can model dose-response curves, while safety margins are calculated via TD50/ED50 ratios .

Q. What statistical methods are recommended for analyzing this compound's efficacy across multiple trials?

  • Methodological Answer : Apply meta-analysis to aggregate data from independent studies, using random-effects models to account for heterogeneity. For longitudinal data, mixed-effects models or repeated-measures ANOVA are suitable. Sensitivity analyses should address outliers or confounding variables (e.g., batch effects in compound synthesis) .

Advanced Research Questions

Q. How can contradictions between in vitro potency and in vivo efficacy data for this compound be systematically resolved?

  • Methodological Answer : Conduct a systematic review of variables influencing bioavailability (e.g., plasma protein binding, metabolic stability). Use ex vivo assays (e.g., liver microsomes) to assess metabolic degradation. If discrepancies persist, employ pharmacodynamic modeling to reconcile differences, incorporating factors like tissue penetration or off-target effects .

Q. What strategies optimize this compound's pharmacokinetic profile in non-human primate models?

  • Methodological Answer : Use cassette dosing (N-in-1 trials) to evaluate multiple pharmacokinetic parameters simultaneously. Pair with physiologically based pharmacokinetic (PBPK) modeling to predict human outcomes. Adjust formulation variables (e.g., co-solvents, nanoparticle encapsulation) to enhance solubility and half-life .

Q. How should researchers validate off-target interactions identified in high-throughput screens for this compound?

  • Methodological Answer : Perform orthogonal assays (e.g., surface plasmon resonance, thermal shift assays) to confirm binding. Use CRISPR-based gene knockout models to assess phenotypic relevance. For computational predictions, apply molecular dynamics simulations to evaluate binding stability and specificity .

Data Integrity & Reproducibility

Q. What protocols ensure reproducibility in this compound's synthesis and characterization?

  • Methodological Answer : Document synthesis steps with batch-specific metadata (e.g., purity, solvent residues). Use triple-quadrupole mass spectrometry and NMR for structural validation. Share raw data and protocols via open-access repositories, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers address variability in this compound's bioactivity across cell lines?

  • Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum batches). Include isogenic cell lines to isolate genetic variables. Use multiplexed assays (e.g., Luminex) to quantify cytokine or signaling pathway activation as secondary endpoints .

Ethical & Translational Considerations

Q. What ethical frameworks guide the use of this compound in early-phase human trials?

  • Methodological Answer : Follow ICH-GCP guidelines for trial design, emphasizing risk-benefit assessments. Establish independent Data Safety Monitoring Boards (DSMBs) to review adverse events. For translational relevance, align preclinical endpoints with clinical outcomes (e.g., biomarker validation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.